molecular formula C11H13NO2 B7728165 Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 79815-19-3

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B7728165
CAS No.: 79815-19-3
M. Wt: 191.23 g/mol
InChI Key: YTNGWXICCHJHKA-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H13NO2. It is a derivative of tetrahydroisoquinoline, a structure found in various natural products and synthetic compounds with significant biological activities .

Biochemical Analysis

Biochemical Properties

It is known that tetrahydroisoquinolines (THIQs), a class of compounds to which Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate belongs, can interact with various enzymes, proteins, and other biomolecules . For instance, some THIQs have been found to interact with monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), enzymes involved in the metabolism of neurotransmitters .

Cellular Effects

Studies on similar compounds suggest potential neuroprotective effects . For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine found in the human brain, has been studied in a model of streptozotocin-induced neuropathic pain . It was found that 1MeTIQ reversed streptozotocin-induced diabetic neuropathic static mechanical allodynia and thermal hyperalgesia .

Molecular Mechanism

It is known that THIQs can interact with the monoaminergic system, influencing the levels of neurotransmitters such as dopamine, noradrenaline, and serotonin . This suggests that this compound may exert its effects at the molecular level through interactions with these neurotransmitter systems.

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that they may have long-term effects on cellular function . For instance, chronic administration of high doses of TIQ was found to cause a mild but significant decrease in striatal dopamine concentration in rats .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Research on similar compounds suggests that their effects can vary with dosage . For example, high doses of TIQ were found to cause a decrease in striatal dopamine concentration in rats .

Metabolic Pathways

It is known that THIQs can be involved in the metabolism of neurotransmitters, interacting with enzymes such as MAO and COMT .

Transport and Distribution

Studies on similar compounds suggest that they can penetrate the blood-brain barrier .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNGWXICCHJHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000757
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79815-19-3, 57060-86-3
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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